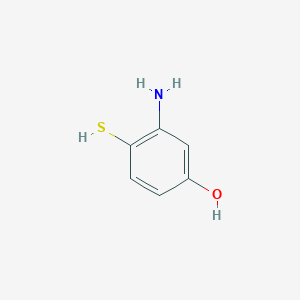

3-Amino-4-mercaptophenol

Description

Properties

Molecular Formula |

C6H7NOS |

|---|---|

Molecular Weight |

141.19 g/mol |

IUPAC Name |

3-amino-4-sulfanylphenol |

InChI |

InChI=1S/C6H7NOS/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2 |

InChI Key |

QDWFGBIFPMJUST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)N)S |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 3 Amino 4 Mercaptophenol

Established Synthetic Routes to Ortho-Aminothiophenols

The synthesis of ortho-aminothiophenols, including 3-amino-4-mercaptophenol, typically relies on the reduction of a nitro group to an amine and the introduction or unmasking of a thiol group.

Reductive Methods from Nitro-Thiol Precursors

A common and effective strategy for the synthesis of ortho-aminothiophenols involves the reduction of an ortho-nitrothiophenol or a related precursor. This approach benefits from the commercial availability of various substituted nitroaromatics. The key step is the reduction of the nitro group, which can be achieved using various reducing agents.

One established method involves the use of a metal-acid system, such as tin or iron in the presence of hydrochloric acid. For instance, the reduction of a nitrophenol derivative can be illustrative. In a related synthesis of 3-amino-4-phenoxyphenol, the corresponding nitro compound was reduced using iron powder in an ethanol-water mixture with a catalytic amount of hydrochloric acid. This method is generally high-yielding and uses readily available and inexpensive reagents.

Another approach involves the reduction of a di-nitrophenyl disulfide. For example, di-(2-nitrophenyl)-disulphide can be reduced to 2-aminothiophenol (B119425). This can be a two-step process where the disulfide is first cleaved and reduced to 2-nitrothiophenol, which is then further reduced to the aminothiophenol. A direct reduction of the disulfide to the aminothiophenol can also be accomplished. ijpsonline.com

A one-step synthesis of 2-aminothiophenol from 2-chloronitrobenzene has been reported using sodium sulfide (B99878) or disodium (B8443419) disulfide. This reaction proceeds via nucleophilic substitution of the chlorine atom by the sulfur reagent, followed by the reduction of the nitro group in the same pot. This method is advantageous due to its single-step nature and relatively high yield. ijpsonline.com

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Chloronitrobenzene | 1. Na₂S₂; 2. Reduction | 2-Aminothiophenol | - |

| Di-(2-nitrophenyl)-disulphide | Zn/CH₃COOH | 2-Aminothiophenol | 24 |

| 2-Chloronitrobenzene | Na₂S·9H₂O, reflux | 2-Aminothiophenol | 48.5 |

| Di-(2-nitrophenyl)-disulphide | Direct reduction | 2-Aminothiophenol | 15 |

Rearrangement Reactions (e.g., Leuckart Synthesis via Aminophenols, if relevant for general mercaptophenol synthesis)

The Leuckart reaction and its variant, the Leuckart-Wallach reaction, are well-established methods for the reductive amination of aldehydes and ketones to produce amines. wikipedia.orgmdpi.comntnu.no This reaction typically employs ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formate or a related species.

While the Leuckart reaction is a powerful tool for amine synthesis, its direct relevance to the primary synthesis of this compound from a precursor already containing hydroxyl and thiol functionalities is limited. The core structure of aminomercaptophenols is generally assembled through nitration, sulfonation, and reduction sequences rather than by introducing the amino group via reductive amination of a carbonyl precursor. Therefore, the Leuckart reaction is more of a general method for amine synthesis rather than a specific or common route to this particular class of compounds.

Advanced Synthetic Approaches to this compound Derivatives

The presence of three reactive sites—the amino group, the thiol group, and the aromatic ring—makes this compound a versatile building block for the synthesis of a wide range of derivatives. The selective functionalization of these sites is a key aspect of its chemistry.

Modifications of the Amino Group (e.g., Acylation, Alkylation)

The amino group in ortho-aminothiophenols is a nucleophilic center and readily undergoes acylation and alkylation reactions. These modifications are often the first step in the synthesis of more complex molecules, such as benzothiazoles. organic-chemistry.orgmdpi.comresearchgate.net

Acylation: Acylation of the amino group is typically achieved using acyl chlorides or carboxylic acids. The reaction with acyl chlorides is often carried out in the presence of a base to neutralize the HCl byproduct. nih.gov When carboxylic acids are used, condensing agents or high temperatures are often required to drive the reaction. For example, 2-aminothiophenol reacts with various carboxylic acids in the presence of a catalyst to form 2-substituted benzothiazoles, a process that involves an initial N-acylation followed by cyclization.

Alkylation: N-alkylation of aminothiophenols can be more challenging to control, as over-alkylation can occur. nih.gov However, methods for the selective N-alkylation of related compounds have been developed. For instance, the N-alkylation of 2-amino-3-acylthiophenes has been achieved under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov These conditions could potentially be adapted for the alkylation of this compound.

| Reaction Type | Reagent | Product Type |

| Acylation | Acyl Chloride | N-Acyl-aminothiophenol |

| Acylation | Carboxylic Acid | N-Acyl-aminothiophenol (often cyclizes) |

| Alkylation | Alkyl Halide | N-Alkyl-aminothiophenol |

Functionalization of the Thiol Group (e.g., Thioetherification, Disulfide Formation)

The thiol group is another key reactive site in this compound. It can be readily oxidized to a disulfide or undergo reactions to form thioethers.

Disulfide Formation: Ortho-aminothiophenols are known to be unstable and can be easily oxidized to the corresponding disulfide, bis(2-aminophenyl) disulfide, even by atmospheric oxygen. rsc.org This propensity for disulfide formation can be a challenge during their synthesis and storage but can also be exploited for purification or as a synthetic step. The disulfide can often be reduced back to the thiol when needed.

Thioetherification: The thiol group can be alkylated to form thioethers. This reaction, known as thioetherification, typically involves the reaction of the thiolate anion with an alkyl halide or another electrophile. Modern methods for thioetherification include transition metal-catalyzed cross-coupling reactions, which offer a broad scope. chemrxiv.orgnih.gov A mild, additive-free thioetherification via a proton transfer dual ionization mechanism has also been reported, which could be applicable to aminothiophenols. chemrxiv.org

| Reaction Type | Reagent/Condition | Product Type |

| Disulfide Formation | Air oxidation | Di-aminophenyl disulfide |

| Thioetherification | Alkyl Halide, Base | Amino-phenyl thioether |

Selective Reactions at the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating amino and thiol groups. libretexts.orgmasterorganicchemistry.combyjus.comucalgary.calkouniv.ac.in Both the -NH₂ and -SH groups are ortho, para-directing activators. In this compound, the positions ortho and para to the amino group are positions 2 and 5. The positions ortho and para to the thiol group are positions 3 (occupied by the amino group) and 6.

Therefore, electrophilic substitution is expected to occur primarily at positions 2, 5, and 6. The strong activating nature of the amino group generally makes the positions ortho and para to it the most reactive. libretexts.orgucalgary.ca However, the basicity of the amino group can lead to complications in reactions that use strong acids, as protonation of the amine deactivates the ring. To circumvent this, the amino group is often protected, for example, by acylation, before carrying out the electrophilic substitution. The acetyl group moderates the activating effect of the amine and can be removed by hydrolysis after the substitution reaction. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egmasterorganicchemistry.com The high reactivity of the ring in aminophenols and their analogs often leads to polysubstitution, and controlling the reaction to achieve monosubstitution can be challenging. libretexts.org

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of safer solvents, designing for energy efficiency, use of renewable feedstocks, and employing catalysis over stoichiometric reagents. For a molecule like this compound, this translates into exploring solvent-free reaction systems and developing highly efficient and selective catalysts to streamline its synthesis.

One of the cornerstones of green chemistry is the minimization or complete elimination of organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. Solvent-free, or solid-state, reactions can lead to improved yields, shorter reaction times, and easier product purification. jocpr.com

A promising solvent-free approach for the synthesis of thiophenol derivatives involves the reaction of the corresponding benzenesulfonamide (B165840) with a reducing agent like ammonium formate or potassium formate. google.com This method is conducted by simply heating the mixture of reactants, which avoids the need for any solvent. The water generated during the reaction is removed by distillation. This methodology has been successfully applied to the synthesis of related compounds, such as 4-aminothiophenol (B129426) and 4-hydroxythiophenol, suggesting a viable green pathway for this compound from a suitable precursor like 3-amino-4-hydroxybenzenesulfonamide. google.com The reaction proceeds at elevated temperatures (180-210 °C) and provides good yields. google.com

The table below summarizes the conditions and outcomes for the synthesis of analogous thiophenols using this solvent-free method, illustrating its potential applicability.

| Starting Material | Reducing Agent | Temp (°C) | Time (h) | Product | Yield (%) |

| 4-Hydroxybenzenesulfonamide | Ammonium Formate | 200 | 4 | 4-Hydroxythiophenol | 74.1 |

| 4-Aminobenzenesulfonamide | Potassium Formate | 190 | 3 | 4-Aminothiophenol | 68.1 |

| 4-Methylbenzenesulfonamide | Ammonium Formate | 180 | 5 | 4-Methylbenzenethiol | 71.8 |

This data is derived from a patented method for thiophenol preparation and demonstrates the feasibility of the solvent-free approach for structurally similar compounds. google.com

Catalysts are fundamental to green chemistry as they allow reactions to proceed with higher atom economy, often under milder conditions and with greater selectivity, thereby reducing energy consumption and unwanted byproducts. A common strategy for synthesizing amino-substituted aromatics involves the reduction of a nitro group precursor. The catalytic reduction of nitroaromatic compounds is a key industrial process and a focal point of green chemistry research. researchgate.net

For the synthesis of this compound, a plausible route would involve the catalytic reduction of a precursor such as 3-nitro-4-mercaptophenol or a protected derivative. The development of heterogeneous catalysts, particularly those based on metal nanoparticles, is a significant area of research. These catalysts offer high activity and, crucially, can be easily separated from the reaction mixture and recycled, minimizing waste and product contamination. researchgate.net While specific catalysts developed exclusively for this compound are not widely documented, research on the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) provides relevant insights. researchgate.net Catalytic systems using various metal nanoparticles are being explored to achieve high conversion rates and selectivity under environmentally benign conditions, often using water as a solvent.

The key objectives in catalyst development for this type of transformation include:

High Selectivity: Ensuring the reduction of the nitro group without affecting other functional groups (hydroxyl and mercapto).

High Activity: Achieving high reaction rates at lower temperatures and pressures.

Reusability: Developing robust catalysts that can be recovered and reused over multiple cycles without significant loss of activity.

Cost-Effectiveness: Utilizing earth-abundant metals and simple preparation methods.

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity is critical for the characterization and subsequent application of a chemical compound. The purification of this compound would require techniques capable of removing starting materials, byproducts, and potential isomers. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Standard techniques such as recrystallization are often the first choice for solid compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. For aminophenol derivatives, alcoholic solvents or aqueous alcohol mixtures are often effective. google.com

Column chromatography is a more powerful technique for separating complex mixtures. It utilizes a stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a solvent or solvent mixture) to separate components based on their differing affinities for the two phases. This method is highly effective for achieving high levels of purity.

For challenging separations, particularly of isomers with very similar physical properties, more advanced techniques may be necessary. One such method is complex formation . A patent describes the separation of xylenol isomers by forming a host-guest complex with a specific host compound, 1,1-di(4-hydroxyphenyl)cyclohexane. The complex of one specific isomer precipitates from the mixture and can be isolated, after which the pure isomer is released. This principle could potentially be adapted for the purification of aminomercaptophenol isomers, offering a highly selective method for isolating the desired this compound.

The following table compares these purification techniques.

| Technique | Principle | Advantages | Potential Challenges |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, scalable. | Requires significant solubility difference; potential for product loss in the mother liquor. |

| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. | High resolving power for complex mixtures; applicable to a wide range of compounds. | Can be solvent-intensive; may be less economical for large-scale purification. |

| Host-Guest Complexation | Selective formation of a solid complex between a host molecule and a specific guest (isomer). | Highly selective for specific isomers; can achieve very high purity. | Requires a suitable host compound; may involve additional steps to form and break the complex. |

Reactivity and Mechanistic Investigations of 3 Amino 4 Mercaptophenol Transformations

Reactions Involving the Thiol Group

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. In 3-amino-4-mercaptophenol, its reactivity can be modulated by the electronic effects of the adjacent amino and hydroxyl groups.

The thiol group is readily oxidized under various conditions to form disulfide bonds or can be further oxidized to sulfonic acids. The oxidative coupling of two thiol molecules yields a disulfide (S-S) linkage, a common transformation. For instance, the oxidative coupling of different thiols can be promoted by mild oxidizing agents like sterically hindered o-benzoquinones to produce unsymmetrical disulfides. researchgate.net The oxidation of phenol (B47542) derivatives containing thiol groups can also be carried out using agents like lead dioxide (PbO₂) researchgate.net.

Further oxidation under stronger conditions can convert the thiol group into a sulfonic acid (-SO₃H) or its derivatives. smolecule.com This transformation is significant for altering the solubility and electronic properties of the parent molecule. The synthesis of β-amino sulfonic acid derivatives has been achieved through methods like the enantioselective conjugate addition of sodium bisulfite to nitrostyrenes, catalyzed by an amino-thiourea organocatalyst. rsc.org

Table 1: Oxidation Reactions of Thiol-Containing Compounds

| Reactant(s) | Oxidizing Agent | Product Type | Reference |

|---|---|---|---|

| Various Thiols | Sterically hindered o-benzoquinones | Unsymmetrical Disulfides | researchgate.net |

| 2,6-di-tert-butyl-4-mercaptophenol derivatives | Lead Dioxide (PbO₂) | Phenoxyl Radicals | researchgate.net |

| 2-Fluoro-4-mercaptophenol | Not specified | Disulfides, Sulfonic Acids | smolecule.com |

| Nitrostyrenes and Sodium Bisulfite | Bifunctional amino-thiourea organocatalyst | β-Nitroethanesulfonic acids | rsc.org |

The thiol group of this compound makes it a prime candidate for participation in "click" chemistry, specifically thiol-ene and thiol-yne reactions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions. magtech.com.cn

The thiol-ene reaction involves the addition of a thiol across a carbon-carbon double bond (an ene), typically initiated by radicals or a nucleophile. magtech.com.cnwestmont.edu This process is highly efficient and can proceed under UV irradiation in the presence of a photoinitiator or thermally. westmont.edu The anti-Markovnikov addition product is usually favored. westmont.edu This chemistry is widely used for surface modification, the synthesis of functional polymers, and the development of biomaterials. magtech.com.cnrsc.org

The thiol-yne reaction is the analogous addition of a thiol to a carbon-carbon triple bond (an alkyne). wikipedia.org This reaction can result in a mono-addition product (an alkenyl sulfide) or a di-addition product where two thiol molecules add across the alkyne. wikipedia.org Like the thiol-ene reaction, it can be initiated by radical initiators or UV light and is a powerful tool in polymer chemistry for creating complex architectures like dendrimers and polymer networks. wikipedia.orgrsc.org

The sulfur atom of the thiol group is a soft nucleophile and readily participates in nucleophilic substitution and addition reactions. In molecules containing multiple functional groups, such as this compound, the thiol can exhibit high chemoselectivity. Studies on similar compounds like 4-aminobenzenethiol have shown that the thiol group can react exclusively, leaving amino or hydroxyl groups intact under specific conditions. rsc.org For example, in gold-catalyzed reactions with gem-difluoroallene, thiols like 4-aminobenzenethiol and 4-mercaptophenol (B154117) exclusively produced thiol addition products without any observed reaction at the amino or hydroxyl sites. rsc.org

Furthermore, the desulfurization of thiols can be achieved for nucleophilic substitution, where the thiol group is replaced by various nucleophiles. cas.cn This process, promoted by systems like Ph₃P/ICH₂CH₂I, allows for the synthesis of diverse compounds, including secondary and tertiary amines, by employing free amines as nucleophiles. cas.cn

Reactions Involving the Amino Group

The primary amino (-NH₂) group of this compound is a key site for reactions such as condensation, amidation, and imine formation.

The amino group readily undergoes condensation with aldehydes or ketones to form Schiff bases, which contain a carbon-nitrogen double bond (imine). eijppr.commwjscience.com This reaction is typically reversible and catalyzed by acid or base. eijppr.com The formation mechanism involves a two-step process: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com Schiff bases derived from amino-mercapto compounds are widely investigated for their biological activities and as ligands for metal complexes. uaic.roegranth.ac.in Microwave-assisted synthesis has been shown to be a much faster and more efficient method for preparing Schiff bases compared to conventional heating. egranth.ac.in

Table 2: Synthesis of Schiff Bases from Amino-Thiol Precursors

| Amino Compound | Aldehyde/Ketone | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aromatic aldehydes | H₂SO₄, ethanol, reflux | Corresponding Schiff Bases | uaic.ro |

| 4-Amino-3-mercapto-5-pyridin-4yl-4H-1,2,4-triazole | Various substituted aryl aldehydes | Microwave irradiation (1-1.5 min) | 4-Arylidenamino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazoles | egranth.ac.in |

| 3-Amino-1,2,4-triazole-5-thiol | 5-Chlorosalicylaldehyde | Not specified | Corresponding Schiff Base | mwjscience.com |

As discussed, the formation of an imine (Schiff base) is a primary reaction of the amino group. In addition, the amino group can react with carboxylic acids and their derivatives (such as acid chlorides, anhydrides, or esters) to form amides. libretexts.org This reaction is fundamental in peptide synthesis, where the amide linkage is known as a peptide bond. libretexts.org The synthesis of amides from a primary amine like the one in this compound can be achieved by reacting it with an acid chloride or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction with a carboxylic acid. libretexts.org These reactions are crucial for creating optically active polyamides and other functional polymers. expresspolymlett.com

Electrophilic Aromatic Substitution via Amino Activation

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (SEAr) is significantly influenced by the activating effects of its substituents. Both the amino (-NH2) and the mercapto (-SH) groups are electron-donating groups (EDGs) that activate the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.orgchadsprep.com

The amino group is a powerful activating group. masterorganicchemistry.com It donates electron density to the aromatic ring primarily through a strong +M (mesomeric or resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. libretexts.org This donation of a lone pair of electrons from the nitrogen atom stabilizes the cationic intermediate (the arenium ion) formed during the substitution, thereby lowering the activation energy of the reaction. chadsprep.comscispace.com Similarly, the mercapto group also acts as an activating group, donating electron density via resonance.

Both the amino and mercapto groups are classified as ortho, para-directors. libretexts.orgresearchgate.net This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this compound, the positions on the ring are C1 (with -OH, not part of the benzene ring for substitution), C2, C3 (-NH2), C4 (-SH), C5, and C6. The positions ortho to the amino group are C2 and C4, and the para position is C6. The positions ortho to the mercapto group are C3 and C5, and the para position is C1 (occupied by the hydroxyl group).

The directing effects of the two groups reinforce each other to strongly activate certain positions. The position most activated for electrophilic attack is C6, which is para to the strongly activating amino group and ortho to the mercapto group. The C2 position is also activated, being ortho to the amino group. The C5 position is ortho to the mercapto group but meta to the amino group, leading to less activation compared to C2 and C6. Therefore, electrophilic substitution on this compound is expected to yield predominantly products substituted at the C6 and C2 positions.

Concerted Reactivity of Both Functional Groups

The proximate amino and mercapto/hydroxyl functionalities in this compound allow for concerted reactions where both groups participate, leading to the formation of heterocyclic systems and polymers.

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Benzothiazoles, Benzoxazoles)

The ortho-disposed amino and mercapto (or hydroxyl) groups are key structural motifs for the synthesis of important heterocyclic compounds like benzothiazoles and benzoxazoles.

Benzothiazoles: The condensation of an o-aminothiophenol derivative with a carboxylic acid or its derivative is a common and effective method for synthesizing 2-substituted benzothiazoles. mdpi.comorganic-chemistry.orgnih.gov In the case of this compound, the amino and mercapto groups can react with various carbonyl-containing compounds. For example, reaction with aldehydes or carboxylic acids under appropriate conditions leads to the formation of a thiazoline (B8809763) intermediate, which then aromatizes to the benzothiazole (B30560) ring system. mdpi.comresearchgate.net A variety of catalysts, including samarium triflate and Lawesson's reagent, can facilitate this condensation. organic-chemistry.orgorganic-chemistry.org

Benzoxazoles: Similarly, the o-aminophenol structure within the molecule is a precursor for benzoxazoles. core.ac.uk The reaction of this compound (acting as an o-aminophenol) with reagents like carboxylic acids, acyl chlorides, or orthoesters results in the formation of a 2-substituted benzoxazole (B165842). organic-chemistry.orgrdd.edu.iqresearchgate.net The reaction proceeds through the formation of an o-hydroxyamide intermediate, followed by cyclodehydration to yield the stable benzoxazole ring. rsc.org One-pot syntheses have been developed that allow for the efficient production of these heterocycles from o-aminophenols and carboxylic acids. researchgate.net

| Reactant | Resulting Heterocycle | General Reaction Conditions |

| Carboxylic Acid / Aldehyde | Benzothiazole | Condensation, often with a catalyst (e.g., PPA, Sm(OTf)₃), sometimes under microwave irradiation. mdpi.comorganic-chemistry.org |

| Carboxylic Acid / Acyl Chloride | Benzoxazole | Condensation followed by cyclodehydration, can be acid-catalyzed or thermally induced. rdd.edu.iqrsc.org |

Polymerization Mechanisms (e.g., Polycondensation for Polybenzoxazoles)

The bifunctional nature of this compound makes it a suitable monomer for polycondensation reactions to produce high-performance polymers like polybenzoxazoles (PBOs). PBOs are known for their exceptional thermal stability, high tensile strength, and chemical resistance. rsc.orgresearchgate.net

The synthesis of PBOs from o-aminophenol-containing monomers typically involves a two-step process. rsc.orgnasa.gov

Poly(o-hydroxyamide) Formation: The first step is a polycondensation reaction between a bis(o-aminophenol) monomer and a dicarboxylic acid or its derivative (like a diacid chloride). In the context of this compound, it could theoretically be polymerized with a suitable dicarboxylic acid. This low-temperature reaction forms a soluble precursor polymer, a poly(o-hydroxyamide). rsc.orgkpi.ua

Cyclodehydration (Cyclization): The second step involves the thermal or acid-catalyzed intramolecular cyclodehydration of the poly(o-hydroxyamide). kpi.uaacs.org This process eliminates water and forms the rigid benzoxazole rings within the polymer backbone, leading to the final, highly stable PBO. nasa.gov

This precursor route is advantageous because the intermediate poly(o-hydroxyamide) is often more processable than the final rigid-rod PBO, allowing for the formation of films or fibers before the final cyclization step. researchgate.net

Proton-Coupled Electron Transfer (PCET) Mechanisms in Model Systems

Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are exchanged, often in a concerted elementary step. mdpi.comdiva-portal.org The phenol and amino groups of this compound make it a candidate for studying such reactions. While direct studies on this specific molecule are scarce, extensive research on related aminophenols and mercaptophenols in model protein systems provides significant insight. nih.gov

PCET reactions can proceed through various mechanisms, including stepwise pathways (electron transfer followed by proton transfer, or vice-versa) and concerted pathways where the electron and proton transfer in a single kinetic step. diva-portal.org The oxidation of aminophenols, for example, can yield distonic radical cations where the charge and spin are localized on different atoms. nih.gov

Electrochemical Redox Behavior and Associated Proton Transfers

The electrochemical behavior of aminophenols and mercaptophenols is characterized by redox processes coupled to proton transfers. Cyclic voltammetry (CV) is a powerful technique used to study these reactions. sciepub.com

Studies on p-aminophenol show a quasi-reversible two-electron, two-proton process, where it is oxidized to p-benzoquinone imine. researchgate.netresearchgate.net The oxidation is complex and can involve the formation of radical intermediates and subsequent dimerization or hydrolysis reactions. researchgate.netustc.edu.cn In non-aqueous media, the oxidation of p-aminophenol has been shown to be a two-step one-electron transfer, with the amino group being oxidized first, leading to a radical cation. ustc.edu.cn

Similarly, electrochemical studies of mercaptophenols reveal that the redox process is coupled to proton release and uptake. nih.gov The oxidation of phenols often shows irreversible waves in aqueous solutions because the loss of the phenolic proton is highly favorable. researchgate.net However, in controlled environments like model proteins, reversible phenol oxidation-reduction cycles can be observed, allowing for the determination of formal reduction potentials. nih.gov For 2-mercaptophenol (B73258) incorporated into a model protein, the phenol oxidation-reduction cycle was found to be reversible. nih.gov The voltammetric response of aminophenols is pH-dependent, confirming the coupling of electron and proton transfer. researchgate.netresearchgate.netacademie-sciences.fr

| Compound | Technique | Key Observation | Reference |

| p-Aminophenol | Cyclic Voltammetry | Quasi-reversible, two-electron, two-proton oxidation. | researchgate.net |

| p-Aminophenol | In situ FT-IR Spectroelectrochemistry | Stepwise one-electron transfers, amino group oxidizes first. | ustc.edu.cn |

| 2-Mercaptophenol (in model protein) | Square-Wave Voltammetry | Reversible phenol oxidation-reduction cycle. | nih.gov |

| N-acetyl-p-aminophenol | Cyclic Voltammetry | Two-electron, one-proton exchange in the first step. | academie-sciences.fr |

Radical Formation and Stability Studies

The oxidation of aminophenols and mercaptophenols leads to the formation of radical species. The one-electron oxidation of a phenol yields a phenoxyl radical, while the oxidation of an aniline (B41778) derivative can produce an aminyl radical or a radical cation. nih.govnih.gov

In the context of PCET, the oxidation of aminophenols can produce aminophenoxy radicals. nih.gov These radicals can be highly reactive, undergoing dimerization or polymerization. nih.gov However, the stability of a radical is highly dependent on its structure and environment. For instance, introducing bulky groups near the radical center can lead to more stable, isolable radicals. nih.gov The stability of N-oxy radicals, a related class, is attributed to the delocalization of the unpaired electron over the N-O bond and steric shielding. u-tokyo.ac.jp

In model protein systems designed to study PCET, mercaptophenol radicals have been generated and characterized. diva-portal.orgrsc.org These studies show that the resulting neutral radicals can be long-lived (with lifetimes exceeding 100 seconds) and exhibit distinct optical and EPR spectra. rsc.org The environment of the protein helps to isolate the radical and suppress side reactions. nih.gov The oxidation of p-aminophenol by peroxidases is known to produce the aminophenoxy radical as the primary product. nih.gov This radical is reactive but can be detected by ESR spectroscopy. nih.gov The stability of phenoxyl radicals is a key factor in the antioxidant activity of phenolic compounds. scispace.com

Based on a thorough search of available scientific literature, it is not possible to generate an article on the "" that meets the specific requirements of the provided outline. The search for detailed research findings, including data on the "Influence of Microenvironment on PCET Rates and Pathways" and the "Kinetic and Thermodynamic Aspects of Key Reactions" for the compound this compound, did not yield sufficient specific information.

While research exists on related compounds, such as 2-mercaptophenol, 4-mercaptophenol, and 3-aminotyrosine, particularly within model protein systems, this information cannot be directly and accurately extrapolated to this compound as per the strict instructions to focus solely on this specific compound. The available resources lack the specific kinetic data, thermodynamic parameters, and detailed mechanistic studies for this compound that would be necessary to populate the requested sections and data tables with scientifically accurate and thorough content.

Therefore, the generation of a professional and authoritative article strictly adhering to the provided outline for this compound is not feasible at this time due to the absence of the required specific research data in the public domain.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information on the coordination chemistry and metal complexation of this compound to fulfill the detailed requirements of the requested article outline.

Coordination Chemistry and Metal Complexation of 3 Amino 4 Mercaptophenol

Coordination Modes and Geometries

Chelation Modes (e.g., N,S-chelation)

To adhere to the instructions of providing scientifically accurate and verifiable information focused solely on the specified compound, the article cannot be generated at this time.

Bridging Ligand Architectures (e.g., µ-sulfido, µ-amino bridges)

While specific studies on the bridging architectures of 3-amino-4-mercaptophenol are not extensively documented, the inherent nature of its functional groups suggests a strong potential for forming polynuclear complexes. The thiol and amino groups are well-known to act as bridging ligands between two or more metal centers.

The deprotonated thiol group (thiolate, -S⁻) can readily bridge two metal ions, forming a µ-sulfido bridge. This type of bridge is a common feature in the coordination chemistry of mercapto-containing ligands and is known to facilitate magnetic exchange interactions between the bridged metal centers. Similarly, the amino group can bridge two metal centers, forming a µ-amino bridge, although this is generally less common than sulfido bridges.

Electronic Structure and Bonding Analysis in Metal Complexes

Amino Group (-NH2): As a sigma-donor, the amino group contributes to the ligand field by donating a lone pair of electrons to the metal ion.

Phenoxo Group (-O⁻): The deprotonated hydroxyl group is a strong sigma- and pi-donor. The pi-donation can have a significant impact on the electronic structure, particularly for metals in higher oxidation states.

Thiolate Group (-S⁻): The deprotonated thiol group is a soft donor with both sigma- and pi-donating capabilities. The sulfur atom's diffuse orbitals can lead to significant covalent character in the metal-sulfur bond.

Computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure of such complexes. DFT calculations can provide insights into the nature of the metal-ligand bonding, the distribution of electron density, and the energies of the molecular orbitals. For instance, in related metal complexes with Schiff base ligands derived from aminophenols, DFT studies have been used to understand the geometry and electronic properties. scholarpublishing.org

The table below summarizes the expected contributions of each donor group of this compound to the electronic structure of a metal complex.

| Donor Group | Donor Type | Expected Contribution to Electronic Structure |

| Amino (-NH₂) | σ-donor | Contributes to the ligand field strength. |

| Phenoxo (-O⁻) | σ- and π-donor | Strong donor, can stabilize higher metal oxidation states. |

| Thiolate (-S⁻) | σ- and π-donor | Soft donor, promotes covalent metal-ligand bonding. |

Magnetochemical and Redox Properties of Metal-3-Amino-4-mercaptophenol Complexes

The magnetic and redox properties of metal complexes containing this compound are anticipated to be rich and varied, stemming from the interplay between the metal ion and the versatile ligand.

Magnetochemical Properties: The magnetic behavior of these complexes will be largely determined by the electronic configuration of the metal ion and the geometry of the complex. The presence of bridging sulfido or amino groups can mediate magnetic exchange interactions between metal centers, leading to either ferromagnetic (parallel spin alignment) or antiferromagnetic (antiparallel spin alignment) coupling. The strength and nature of this coupling are highly dependent on the bridging angle and the metal-metal distance. For example, studies on other bridged metal complexes have shown a strong correlation between these structural parameters and the observed magnetic properties. jocpr.com

Redox Properties: The this compound ligand itself is redox-active. The phenol (B47542) and thiol moieties can be oxidized, potentially leading to the formation of radical species or disulfide linkages. When coordinated to a redox-active metal ion, the resulting complex can exhibit multiple redox events, which may be either metal-centered or ligand-centered.

Cyclic voltammetry is a key technique for investigating the redox behavior of such complexes. nih.gov A hypothetical cyclic voltammogram of a metal-3-amino-4-mercaptophenol complex might display one or more reversible or irreversible waves corresponding to the oxidation or reduction of the metal center and/or the ligand. The potentials of these redox events would provide valuable information about the electronic influence of the ligand on the metal ion and the stability of the different oxidation states of the complex.

The table below provides a hypothetical summary of the expected redox properties.

| Redox Process | Description |

| Metal-centered | Oxidation or reduction of the central metal ion (e.g., M(II)/M(III)). |

| Ligand-centered (Phenol) | Oxidation of the phenoxo group, potentially to a phenoxyl radical. |

| Ligand-centered (Thiol) | Oxidation of the thiolate group, potentially leading to disulfide bond formation. |

Applications in Advanced Materials Science and Catalysis

Polymeric Materials Derived from 3-Amino-4-mercaptophenol

The presence of ortho-disposed amino and mercapto groups, along with a phenolic hydroxyl group, allows this compound to act as a monomer in the synthesis of several classes of high-performance polymers. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.

The synthesis of high-performance polymers from this compound leverages its distinct functional groups to form robust heterocyclic and ether-sulfide linkages.

Poly(benzothiazoles) (PBTs): PBTs are synthesized through the condensation reaction of an o-aminothiophenol derivative with a dicarboxylic acid or its equivalent. nih.govmdpi.comorganic-chemistry.org The 3-amino and 4-mercapto groups of the monomer react to form the characteristic thiazole (B1198619) ring fused to the benzene (B151609) backbone. mdpi.com The reaction typically proceeds in a high-boiling solvent, often with a catalyst like polyphosphoric acid (PPA), which facilitates both the condensation and the subsequent cyclodehydration to form the rigid benzothiazole (B30560) structure. nih.govtandfonline.com The use of this compound as the monomer introduces a hydroxyl group at the 6-position of the resulting benzothiazole unit, providing a site for further functionalization or influencing inter-polymer chain interactions.

Poly(benzoxazoles) (PBOs): PBOs are another class of high-performance polymers formed by the reaction of a bis-o-aminophenol with a dicarboxylic acid chloride, followed by cyclization. acs.orgkpi.ua The 3-amino and a neighboring hydroxyl group are the key reactive sites. dtic.mil In the case of this compound, the 3-amino and implicit 2-hydroxy tautomer (or a rearranged intermediate) could theoretically participate, though the primary pathway involves the condensation of bis(o-aminophenol) monomers. researchgate.netmdpi.com A more direct analogue, 3-amino-4-hydroxybenzoic acid, has been successfully used to prepare bio-based polybenzoxazoles via polycondensation, yielding polymers with ultrahigh thermal resistance. researchgate.net This demonstrates the feasibility of incorporating such monomers into PBO structures. The synthesis often involves a two-step process: a low-temperature polycondensation to form a soluble poly(o-hydroxyamide) precursor, followed by thermal or acid-catalyzed cyclodehydration. kpi.uaresearchgate.net

Poly(ethersulfide)s: The synthesis of poly(ethersulfide)s can be achieved through the polycondensation of monomers containing both hydroxyl and thiol groups with dihalo-aromatic compounds. researchgate.net Research on the isomer, 4-mercaptophenol (B154117), shows it can be used to create poly(ethersulfide)s via silylation followed by polycondensation with reagents like 2,6-dichloropyridine. sigmaaldrich.comlookchem.comresearchgate.net The hydroxyl and mercapto groups of this compound can act as nucleophiles to displace halogens from activated aromatic rings, forming ether and thioether linkages, respectively, within the polymer backbone.

| Polymer Type | Key Monomer Functionalities | Typical Reaction | Resulting Linkage |

|---|---|---|---|

| Poly(benzothiazole) | ortho-Amino and Thiol groups | Condensation with dicarboxylic acid | Benzothiazole ring |

| Poly(benzoxazole) | ortho-Amino and Hydroxyl groups | Condensation with dicarboxylic acid | Benzoxazole (B165842) ring |

| Poly(ethersulfide) | Hydroxyl and Thiol groups | Nucleophilic substitution with dihalide | Ether and Thioether linkages |

The design of polymers derived from this compound allows for the fine-tuning of their mechanical and thermal characteristics. The inherent rigidity of the benzoxazole and benzothiazole rings imparts high glass transition temperatures (Tg) and excellent thermal stability to the resulting polymers. kpi.uaresearchgate.net

For instance, polybenzoxazoles based on bisphenol A-derived bisaminophenols exhibit Tg values as high as 300°C and can form tough, flexible films. kpi.ua Annealing these polymers can induce semicrystallinity, further enhancing their mechanical properties and solvent resistance. kpi.ua Research on PBOs synthesized from 3-amino-4-hydroxybenzoic acid has shown the resulting polymers exhibit liquid crystalline behavior, which is crucial for spinning high-strength fibers. researchgate.net These fibers demonstrate high Young's modulus and mechanical strength. researchgate.net The incorporation of fluorine atoms into the polymer backbone, a common strategy in high-performance polymer design, is known to improve thermal stability, chemical resistance, and lower the dielectric constant. researchgate.net By carefully selecting the co-monomers to react with this compound, properties such as solubility, processability, and final material performance can be precisely controlled.

| Polymer System | Design Feature | Resulting Property | Reference |

|---|---|---|---|

| Polybenzoxazole (PBO) | Annealing above Tg | Development of semicrystallinity, enhanced solvent resistance | kpi.ua |

| PBO from 3-amino-4-hydroxybenzoic acid | Rigid-rod structure | Liquid crystalline behavior, high-strength fibers | researchgate.net |

| Fluorine-containing PBOs | Incorporation of C-F bonds | Improved thermal stability, chemical resistance, low dielectric constant | researchgate.net |

Hybrid Organic-Inorganic Materials Fabrication

The multiple functional groups of this compound make it an ideal candidate for use as a molecular linker in the fabrication of hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components, leading to novel functionalities.

Molecular Layer Deposition (MLD) is a thin-film deposition technique that uses sequential, self-limiting surface reactions to build organic or hybrid organic-inorganic films one molecular layer at a time. wikipedia.org Bifunctional organic molecules are essential as the "linker" precursors in this process. wikipedia.orgrsc.org

The structure of this compound, with its -OH, -NH2, and -SH groups, offers multiple points of attachment for reaction with inorganic precursors, such as metal alkyls (e.g., trimethylaluminum, TMA). A review of MLD processes notes the use of precursors like 4-aminophenol (B1666318), which contains both hydroxyl and amino groups, to create hybrid films. beilstein-journals.org The use of amino-functionalized linkers can also offer advantages in the deposition process, sometimes eliminating the need for modulators to control the film's stoichiometry. researchgate.net The vapor-phase deposition of this compound with an inorganic precursor would allow for the precise, layer-by-layer growth of a hybrid "metalcone" material, where the organic molecule is covalently bonded to the metal-oxide framework. beilstein-journals.org

The reactive nature of this compound allows it to be used for the functionalization of various surfaces to create well-defined thin films. polytechnique.edu The thiol group can form strong bonds with noble metal surfaces like gold, while the amino and hydroxyl groups can react with a variety of substrates or be used for subsequent chemical modifications. For example, amino-functionalized silanes like (3-aminopropyl)triethoxysilane (APTES) are widely used to create amine-terminated surfaces on materials like chalcogenide thin films, which can then be used to immobilize biomolecules. nih.gov Similarly, this compound could be grafted onto a surface to introduce a combination of functional groups, altering surface properties like hydrophilicity and providing anchor points for building more complex layered structures. nih.govoregonstate.edu

The surface chemistry of semiconductor nanocrystals, or quantum dots (QDs), is critical to their optical and electronic properties. Thiol-containing molecules are widely used as capping ligands to passivate the QD surface, improve stability, and mediate charge transfer. acs.orguu.nl Aromatic thiols, in particular, are effective capping agents for QDs such as CdTe and CdSe. uu.nlfrontiersin.org

The thiol group of this compound can anchor the molecule to the surface of a quantum dot. nih.gov This surface modification can have a profound impact on the QD's photoluminescence. acs.org For instance, capping CdSe QDs with thiol molecules often leads to quenching of the excitonic emission due to hole trapping on the ligand. uu.nl In contrast, the same process can enhance the luminescence efficiency for CdTe QDs. uu.nl The specific effect depends on the relative energy levels of the QD's valence band and the thiol's redox potential. uu.nl The additional amino and hydroxyl groups on the this compound molecule could further influence the electronic properties of the QD-ligand interface and modify the solubility and processability of the QDs for applications in sensors or optoelectronic devices. acs.orgresearchgate.net

Catalytic Applications of this compound

This compound is a bifunctional organic compound that has garnered interest in various fields of chemical science due to the presence of three distinct functional groups: an amino (-NH2), a hydroxyl (-OH), and a thiol (-SH) group, all attached to a benzene ring. This unique structure allows it to act as a versatile building block and ligand in catalysis. Its ability to coordinate with metal ions through its sulfur and nitrogen or oxygen atoms makes it a candidate for applications in both homogeneous and heterogeneous catalysis.

Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. The efficacy of a metal-based homogeneous catalyst is profoundly influenced by the nature of the ligands coordinated to the metal center. This compound can act as a chelating ligand, binding to a central metal atom through two or more of its donor atoms. This chelation enhances the stability of the resulting metal complex.

Research has shown that aminophenols and aminothiols can form stable complexes with various transition metals. While specific studies focusing exclusively on the catalytic activity of this compound complexes in homogeneous reactions are not extensively documented, the principles of coordination chemistry suggest its potential. The electronic properties of the catalyst, a key factor in its activity, can be fine-tuned by the amino and hydroxyl groups on the phenol (B47542) ring. For instance, these groups can influence the electron density at the metal center, thereby affecting its reactivity in catalytic cycles such as oxidative addition and reductive elimination. The steric environment created by the ligand around the metal center can also impart selectivity to the catalytic process.

Precursor for Heterogeneous Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recycling. This compound serves as a valuable precursor for the synthesis of such catalysts.

Its role is particularly notable in the surface modification of nanoparticles. The thiol group (-SH) exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver. By anchoring this compound onto the surface of these nanoparticles, a functionalized material is created. The attached amino and hydroxyl groups can then act as binding sites for catalytically active metal ions or as basic/acidic sites themselves to catalyze reactions. This approach allows for the creation of highly dispersed and stable catalytic sites on a high-surface-area support.

Furthermore, the multifunctional nature of this compound makes it a potential candidate for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. While specific MOFs based on this compound are not widely reported, its structural motifs are analogous to other linkers used in MOF synthesis. A hypothetical MOF constructed with this linker would possess open metal sites or functionalized pores that could be exploited for size- and shape-selective catalysis.

Role as a Hydrogen Atom Transfer Reagent in Radical Chemistry

Phenolic and thiolic compounds are well-known for their ability to participate in radical chemistry, often acting as antioxidants by donating a hydrogen atom to a radical species, thereby terminating radical chain reactions. This compound possesses both a phenolic hydroxyl group and a mercapto group, both of which are capable of hydrogen atom transfer (HAT).

The efficiency of a HAT reagent is related to the bond dissociation enthalpy (BDE) of the X-H bond (where X is O or S). Generally, the S-H bond in thiols has a lower BDE than the O-H bond in phenols, suggesting that the mercapto group might be the primary site for hydrogen donation. The presence of the electron-donating amino group ortho to the hydroxyl group and meta to the thiol group can further modulate the BDEs of the O-H and S-H bonds, potentially enhancing the compound's reactivity as a HAT reagent. This property is crucial in controlling radical polymerization processes or in synthetic methodologies that rely on the generation and quenching of radical intermediates.

Design of Artificial Enzymes for Catalysis

Artificial enzymes, or enzyme mimics, are synthetic molecules that are designed to replicate the function of natural enzymes. They often feature a recognition site for a specific substrate and a catalytic group. The structural features of this compound make it an interesting component in the design of such systems.

Its ability to bind metal ions, which are often at the heart of the catalytic activity of metalloenzymes, is a key feature. For instance, it can be incorporated into larger molecular scaffolds like cyclodextrins or polymers. The scaffold would provide the substrate-binding pocket, while the this compound unit, coordinated to a metal ion, would form the catalytic site. Researchers have explored the use of aminophenols in creating mimics of enzymes like catechol oxidase, which catalyzes the oxidation of catechols to quinones. The amino group can influence the redox potential of the coordinated metal ion, mimicking the protein environment in a natural enzyme and thereby affecting the catalytic efficiency.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

High-Resolution NMR for Structural Elucidation (¹H, ¹³C, 2D NMR)

High-resolution NMR in solution provides precise information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of 3-Amino-4-mercaptophenol is expected to show distinct signals for the aromatic protons and the protons of the amino (-NH₂), hydroxyl (-OH), and thiol (-SH) groups. The aromatic region would display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the substituents. The amino group is an electron-donating group, while the hydroxyl and mercapto groups also donate electron density to the ring. The protons on the -OH, -NH₂, and -SH groups are exchangeable and their chemical shifts can vary with solvent, concentration, and temperature. Their signals may appear as broad singlets.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of the carbons directly attached to the substituents (C-1, C-3, C-4) would be significantly different from the others due to the electronic influence of the oxygen, nitrogen, and sulfur atoms. Carbons bonded to these heteroatoms typically resonate at lower field (higher ppm values).

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal the coupling relationships between the aromatic protons, confirming their positions relative to each other. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the carbon skeleton.

Predicted NMR Data for this compound

This table is based on predicted values and data from analogous compounds like 4-aminophenol (B1666318) and 4-mercaptophenol (B154117).

| Technique | Nucleus/Proton | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic H | 6.5 - 7.5 | Complex splitting pattern expected (e.g., doublet, doublet of doublets). |

| ¹H NMR | -OH Proton | Variable (e.g., 4.0 - 7.0) | Broad singlet, position is solvent and concentration dependent. |

| ¹H NMR | -NH₂ Protons | Variable (e.g., 3.0 - 5.0) | Broad singlet, position is solvent and concentration dependent. |

| ¹H NMR | -SH Proton | Variable (e.g., 3.0 - 4.0) | Broad singlet, position is solvent and concentration dependent. |

| ¹³C NMR | Aromatic C-OH | ~150 - 160 | Deshielded due to oxygen atom. |

| ¹³C NMR | Aromatic C-NH₂ | ~140 - 150 | Deshielded due to nitrogen atom. |

| ¹³C NMR | Aromatic C-SH | ~125 - 135 | Less deshielded than C-O and C-N. |

| ¹³C NMR | Aromatic C-H | ~115 - 130 | Shielded relative to substituted carbons. |

Solid-State NMR for Polymer and Complex Characterization

Solid-State NMR (ssNMR) is a powerful technique for studying materials in the solid phase, providing insights into structure, packing, and dynamics where solution NMR is not applicable. For this compound, ssNMR would be particularly useful for characterizing polymers or coordination complexes derived from it. For instance, if this compound is used as a monomer to synthesize a polymer, ssNMR could reveal information about the polymer chain conformation, intermolecular interactions, and the degree of crystallinity. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra in the solid state.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Bonding Changes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Changes in these bands can indicate involvement in chemical reactions, such as polymerization or complexation. For example, a broadening of the -OH band could suggest hydrogen bonding, while shifts in the aromatic region could indicate electronic changes upon coordination to a metal center.

Characteristic FTIR Bands for this compound

This table presents expected vibrational frequencies based on known data for phenols, anilines, and thiophenols.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching | 3200 - 3600 (Broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (Doublet) |

| S-H (Thiol) | Stretching | 2550 - 2600 (Weak) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1260 |

| C-N | Stretching | 1250 - 1350 |

| C-S | Stretching | 600 - 800 |

Raman Spectroscopy for Molecular Vibrations and Surface Interactions (e.g., SERS)

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide information on the aromatic ring vibrations and the C-S and S-H bonds.

A key application for a thiol-containing molecule like this is Surface-Enhanced Raman Spectroscopy (SERS). When adsorbed onto nanostructured metal surfaces (typically silver or gold), the Raman signal can be enhanced by many orders of magnitude. The thiol group is known to form a strong covalent bond with these metal surfaces, making this compound an excellent candidate for SERS studies. SERS can be used to study the orientation of the molecule on the surface and to detect it at extremely low concentrations. The enhancement of specific vibrational modes can provide insights into the molecule-surface interaction. For instance, a significant enhancement of the aromatic ring modes would be expected, while the disappearance or shifting of the S-H vibration would confirm the binding to the surface via the sulfur atom. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. ljmu.ac.ukscispace.com

For this compound, EPR would not be applicable to the molecule in its native, diamagnetic state. However, it would be a critical tool for studying radical intermediates or paramagnetic complexes derived from it.

Radical Intermediates : Phenols and anilines can be oxidized to form phenoxyl and aminyl radicals, respectively. Similarly, thiophenols can form thiyl radicals. The oxidation of this compound could potentially generate such radical species. EPR spectroscopy would be used to detect and identify these transient intermediates. The primary parameters obtained from an EPR spectrum are the g-value and hyperfine coupling constants. The g-value is characteristic of the type of radical (e.g., carbon-centered vs. oxygen-centered). ljmu.ac.uk Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), providing a detailed map of the electron's distribution within the radical and thus confirming its structure.

Paramagnetic Complexes : this compound can act as a ligand, coordinating to paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, Fe³⁺) through its nitrogen, oxygen, and sulfur donor atoms. EPR spectroscopy is highly sensitive to the electronic environment of the metal center. By analyzing the EPR spectrum of such a complex, detailed information can be obtained about the oxidation state of the metal, its coordination geometry, and the nature of the ligand-metal bonding. nih.gov This is crucial for understanding the structure and function of metallo-complexes in areas like catalysis. cardiff.ac.uk

X-ray Diffraction (XRD)

X-ray Diffraction is a cornerstone technique for determining the atomic and molecular structure of a crystal. By analyzing the scattering pattern of X-rays that pass through a crystalline sample, one can deduce the arrangement of atoms, bond lengths, and bond angles with high precision.

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structures of Complexes

Single-crystal X-ray diffraction (SCXRD) offers the most precise determination of a molecule's three-dimensional structure. springernature.com For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry, including the planarity of the benzene ring and the precise bond lengths and angles of the amino, mercapto, and hydroxyl functional groups.

While a specific crystal structure for this compound is not publicly documented, analysis of a related compound like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile provides insight into the type of data that can be obtained. aalto.fi Such an analysis for this compound would reveal crucial information about its crystal packing, including intermolecular interactions such as hydrogen bonding involving the -OH, -SH, and -NH2 groups. These interactions are fundamental to understanding the compound's physical properties.

Table 1: Hypothetical Crystallographic Data for this compound based on SCXRD Principles.

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | C-C, C-O, C-S, C-N |

| Bond Angles (°) | Angles between atoms |

Powder X-ray Diffraction for Polymeric and Nanocrystalline Materials

Powder X-ray diffraction (PXRD) is employed when single crystals are unavailable or when analyzing polycrystalline, polymeric, or nanocrystalline materials. icdd.commdpi.com If this compound were incorporated into a polymer backbone or used to functionalize nanoparticles, PXRD would be essential for characterization.

The technique provides information on the degree of crystallinity, identifying sharp peaks for crystalline domains and broad halos for amorphous regions. icdd.com For instance, in a polymer composite, PXRD could confirm the crystalline phase of embedded nanoparticles or determine if the polymer's structure is altered by the inclusion of the this compound monomer. researchgate.net The mean size of crystalline domains can also be estimated using the Debye-Scherrer equation, which is particularly useful in nanomaterial analysis. researchgate.net

Mass Spectrometry (MS) for Molecular Integrity and Mechanistic Fragment Analysis (e.g., HRMS, MALDI)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and confirming its molecular integrity. measurlabs.comnih.gov

For this compound (C₆H₇NOS), HRMS would be able to confirm its exact mass, distinguishing it from other molecules with the same nominal mass. While specific HRMS data for this compound is scarce, the expected monoisotopic mass can be calculated with high precision.

Electron ionization (EI) mass spectrometry of a related isomer, 4-aminophenol (C₆H₇NO), shows a prominent molecular ion peak and characteristic fragmentation patterns. nist.gov A similar analysis for this compound would be expected to show a molecular ion peak at m/z 141. The fragmentation would likely involve the loss of functional groups or ring cleavage, providing structural information.

Table 2: Predicted High-Resolution Mass and Potential Fragments for this compound.

| Species | Formula | Calculated Exact Mass |

|---|---|---|

| Molecular Ion [M]⁺ | C₆H₇NOS | 141.0248 |

| Fragment [M-SH]⁺ | C₆H₆NO | 108.0450 |

| Fragment [M-H₂O]⁺ | C₆H₅NS | 123.0143 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States in Thin Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of the elements within the top 1-10 nm of a material's surface. thermofisher.com This technique is particularly valuable for analyzing thin films or surface-modified materials incorporating this compound. researchgate.netdiva-portal.org

An XPS analysis of a thin film of this compound would involve irradiating the surface with X-rays and measuring the kinetic energies of emitted core-level electrons. thermofisher.com The resulting spectrum would show peaks corresponding to the elements present: carbon (C), nitrogen (N), oxygen (O), and sulfur (S). High-resolution scans of each peak would reveal information about the chemical environment. For example, the C 1s peak could be deconvoluted into components representing C-C, C-N, C-S, and C-O bonds. The S 2p peak would confirm the presence of a thiol (-SH) group, and its binding energy would shift if it were oxidized or bonded to a surface.

Table 3: Predicted XPS Core-Level Binding Energies for this compound.

| Element | Core Level | Predicted Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Oxygen | O 1s | ~532-534 | C-OH bond |

| Nitrogen | N 1s | ~399-401 | C-NH₂ bond |

| Carbon | C 1s | ~284-287 | C-C, C-O, C-N, C-S bonds |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. nist.gov For aromatic compounds like this compound, the primary absorptions are due to π→π* transitions within the benzene ring and n→π* transitions involving the non-bonding electrons of the oxygen, nitrogen, and sulfur heteroatoms.

A study on Schiff bases derived from the closely related 3-amino-4-hydroxybenzenesulfonic acid shows characteristic absorption bands in the UV region. ankara.edu.trresearchgate.net For these compounds, absorption bands were observed around 275 nm, 320 nm, and 375 nm, attributed to π→π* and n→π* transitions. ankara.edu.tr A solution of this compound would be expected to exhibit a similar UV-Vis spectrum, with the exact position and intensity of the absorption maxima (λ_max) being sensitive to the solvent polarity and pH, which can protonate or deprotonate the functional groups. This sensitivity allows UV-Vis spectroscopy to be an effective tool for monitoring reactions involving this compound.

Table 4: Representative UV-Vis Absorption Data for Schiff Bases of 3-amino-4-hydroxybenzenesulfonic acid in DMSO. ankara.edu.tr

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | λ_max 3 (nm) |

|---|---|---|---|

| 3-(2,5-dihydroxybenzylideneamino)-4-hydroxybenzenesulfonic acid | 275 | 320 | 375 |

| 3-(2,4-dihydroxybenzylideneamino)-4-hydroxybenzenesulfonic acid | 276 | 322 | 378 |

Circular Dichroism (CD) for Chiral Derivatives and Protein-Conjugates

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. preprints.org The parent this compound molecule is not chiral. However, if it were derivatized with a chiral moiety or conjugated to a chiral macromolecule like a protein, CD spectroscopy would be an invaluable tool for characterization.

For a chiral derivative, the CD spectrum would exhibit positive or negative peaks (Cotton effects) at the wavelengths of electronic transitions, providing a unique fingerprint of its absolute configuration. When conjugated to a protein, changes in the protein's CD spectrum in the far-UV region (190-250 nm) could indicate alterations in its secondary structure (α-helix, β-sheet) upon binding. Induced CD signals in the near-UV or visible region, corresponding to the absorption bands of the this compound chromophore, would confirm its binding within the chiral protein environment.

Computational Chemistry and Theoretical Modelling Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are favored for their balance of accuracy and computational cost, making them well-suited for studying molecules of this size. These calculations would involve selecting an appropriate functional (such as B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately, yielding detailed information about the molecule's properties.

Analysis of the electronic structure is crucial for understanding a molecule's reactivity and kinetic stability. This involves examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. For 3-Amino-4-mercaptophenol, the HOMO would likely be localized on the electron-rich amino and mercapto groups, as well as the aromatic ring. The LUMO, conversely, indicates the region most likely to accept an electron, signifying sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. A theoretical study would precisely calculate this energy gap, providing a quantitative measure of the molecule's stability.

Table 1: Hypothetical Frontier Orbital Analysis for this compound (Note: The following data is illustrative of typical DFT outputs and not from a specific study on this compound.)

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.50 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -0.80 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.70 | Indicates chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the electronegative oxygen and nitrogen atoms, as well as the sulfur atom, highlighting these as potential sites for hydrogen bonding and electrophilic interactions. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino, hydroxyl, and mercapto groups.

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific molecular motions (stretching, bending, etc.) to the peaks observed in experimental spectra. DFT calculations are highly effective for this purpose. The predicted frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model, allowing for a direct comparison with experimental data. For this compound, this would help confirm its structure by assigning calculated vibrational modes to experimentally observed IR and Raman bands.

Reaction Pathway Modelling and Transition State Analysis

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, which is a critical factor for the reaction rate. Such modeling could be applied, for example, to study its oxidation, polymerization, or its role as a precursor in synthesis.

Conformational Analysis and Intermolecular Interactions

The functional groups of this compound can rotate around their single bonds, leading to different spatial arrangements or conformations. Conformational analysis involves systematically exploring these different arrangements to find the most stable, lowest-energy conformer. This is important as the molecule's shape influences its physical and biological properties. Furthermore, computational methods can model intermolecular interactions, such as the formation of hydrogen bonds between molecules of this compound, which would be crucial for understanding its properties in the solid state or in solution.

Molecular Dynamics Simulations (e.g., QM/MM for protein models)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While classical MD uses force fields to describe interactions, more advanced Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed for greater accuracy, especially when bond-making or bond-breaking events are of interest. A QM/MM simulation treats a small, critical part of a system (like this compound bound to an enzyme's active site) with high-level quantum mechanics, while the larger environment (the rest of the protein and solvent) is treated with more efficient classical mechanics. This approach would be essential for studying the interaction of this compound with biological targets, such as proteins, providing dynamic insights into binding modes and mechanisms of action.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of spectroscopic signatures of molecules like this compound, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are instrumental in simulating vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and bonding.

The vibrational frequencies of this compound can be calculated using DFT methods, often in conjunction with basis sets like 6-311++G(d,p). researchgate.net These calculations yield a set of normal modes of vibration, each with a characteristic frequency and intensity, which correspond to the peaks observed in an IR spectrum. diva-portal.orgbiorxiv.org For aromatic compounds containing hydroxyl and amino groups, specific vibrational modes are of particular interest. For instance, the stretching vibrations of the O-H, N-H, and S-H bonds, as well as the C-S, C-N, and C-O stretching and bending modes, can be predicted. mdpi.comrsc.org The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations. researchgate.net